6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H23NO4S and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Chemical Characterization
Subheading: Synthesis Techniques and Characterization of Related Compounds
Compounds structurally similar to 6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one have been synthesized and characterized, demonstrating the significance of methoxy and methylbenzyl groups in chemical synthesis. For example, the synthesis of racemic and chiral codeine and morphine via dihydrothebainones showcases complex synthesis techniques involving methoxy and benzyl components, highlighting the intricate steps required for synthesizing complex molecules (Lie, Maat, & Beyerman, 2010). Similarly, the preparative and spectroscopic study of Zinquin-related fluorophores indicates the utility of methoxy and methylbenzyl groups in creating compounds with specific fluorescent properties for Zn(II) detection (Kimber et al., 2003).
2. Pharmacological Applications
Subheading: Potential Therapeutic and Diagnostic Applications
Related compounds have been explored for their pharmacological potential, including as intermediates in the synthesis of therapeutic agents. For instance, the asymmetric synthesis of key dextromethorphan intermediates highlights the importance of 4-methoxybenzyl groups in creating compounds used in the industrial production of widely used medications (Wu et al., 2020). Another study on the rational design of microtubule-targeting anti-breast cancer drugs, such as EM015, shows how modifications to molecules can significantly enhance their selectivity and potency against cancer cells, suggesting a potential application for similarly structured compounds in cancer therapy (Aneja et al., 2006).
3. Molecular Interaction Studies
Subheading: Investigating Binding Affinities and Interaction Mechanisms
Compounds with similar structures have been utilized in studies to understand molecular interactions, such as binding affinities to biological targets. For example, the electrochemical investigation on the corrosion inhibition of mild steel by quinazoline Schiff base compounds in hydrochloric acid solution reveals how molecular structure influences the interaction with metal surfaces, potentially mirroring how similar compounds could interact with biological molecules (Khan et al., 2017).
Properties
IUPAC Name |
6-methoxy-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-17-4-8-19(9-5-17)15-26-16-24(31(28,29)21-11-6-18(2)7-12-21)25(27)22-14-20(30-3)10-13-23(22)26/h4-14,16H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVUCTGECBFRCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.